Cas no 5533-04-0 (2-(Methoxymethoxy)-benzaldehyde)

2-(Methoxymethoxy)-benzaldehyde is a versatile aromatic aldehyde featuring a methoxymethoxy protecting group at the ortho position. This functional group enhances the compound's stability while maintaining reactivity for further synthetic transformations, such as nucleophilic additions or condensation reactions. Its ortho-substituted structure makes it valuable in organic synthesis, particularly for constructing complex heterocycles or chiral intermediates. The methoxymethoxy group offers selective deprotection options, enabling controlled modifications in multi-step syntheses. This compound is commonly employed in pharmaceutical and fine chemical research due to its utility in generating benzaldehyde derivatives with tailored reactivity. It is typically supplied as a clear to pale-yellow liquid or solid, with purity levels suitable for demanding synthetic applications.
2-(Methoxymethoxy)-benzaldehyde structure
5533-04-0 structure
Product name:2-(Methoxymethoxy)-benzaldehyde
CAS No:5533-04-0
MF:C9H10O3
MW:166.173902988434
CID:352218
PubChem ID:10877485

2-(Methoxymethoxy)-benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde, 2-(methoxymethoxy)-
    • 2-(Methoxymethoxy)-benzaldehyde
    • 2-(methoxymethoxy)benzaldehyde
    • 2-(methoxymethoxy) benzaldehyde
    • 2-methoxymethoxybenzaldehyde
    • 2-(methoxymethyloxy)-benzaldehyde
    • DTXSID20446744
    • A1-01120
    • JNGQZZUZGAWLRX-UHFFFAOYSA-N
    • 2(methoxymethoxy) benzaldehyde
    • AKOS014320623
    • SCHEMBL1243967
    • 5533-04-0
    • Salicylaldehydmethoxymethylaether
    • Inchi: InChI=1S/C9H10O3/c1-11-7-12-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3
    • InChI Key: JNGQZZUZGAWLRX-UHFFFAOYSA-N
    • SMILES: COCOC1=CC=CC=C1C=O

Computed Properties

  • Exact Mass: 166.063
  • Monoisotopic Mass: 166.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 136
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.5Ų
  • XLogP3: 1.6

Experimental Properties

  • PSA: 35.53

2-(Methoxymethoxy)-benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M262835-50000mg
2-(Methoxymethoxy)-benzaldehyde
5533-04-0
50g
$1568.00 2023-05-18
TRC
M262835-10g
2-(Methoxymethoxy)-benzaldehyde
5533-04-0
10g
$ 800.00 2023-09-07
TRC
M262835-5g
2-(Methoxymethoxy)-benzaldehyde
5533-04-0
5g
$ 165.00 2022-06-04
TRC
M262835-50g
2-(Methoxymethoxy)-benzaldehyde
5533-04-0
50g
$ 1300.00 2022-06-04
TRC
M262835-5000mg
2-(Methoxymethoxy)-benzaldehyde
5533-04-0
5g
$201.00 2023-05-18

2-(Methoxymethoxy)-benzaldehyde Related Literature

Additional information on 2-(Methoxymethoxy)-benzaldehyde

Recent Advances in the Application of 2-(Methoxymethoxy)-benzaldehyde (CAS: 5533-04-0) in Chemical Biology and Pharmaceutical Research

2-(Methoxymethoxy)-benzaldehyde (CAS: 5533-04-0) is a versatile chemical intermediate that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its methoxymethoxy-protected benzaldehyde moiety, serves as a key building block in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders. The unique reactivity of this compound, combined with its stability under various reaction conditions, makes it an attractive candidate for further investigation.

One of the most notable advancements in the use of 2-(Methoxymethoxy)-benzaldehyde is its incorporation into the synthesis of heterocyclic compounds. Researchers have demonstrated its efficacy in the construction of benzofuran and indole derivatives, which are prominent scaffolds in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role in the development of potent inhibitors of bacterial efflux pumps, a critical mechanism in combating antibiotic resistance. The study reported that derivatives of 2-(Methoxymethoxy)-benzaldehyde exhibited enhanced binding affinity to target proteins, leading to improved antimicrobial activity.

In addition to its applications in antimicrobial drug development, 2-(Methoxymethoxy)-benzaldehyde has shown promise in oncology research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters revealed that this compound could be used to synthesize small-molecule inhibitors of protein-protein interactions involved in cancer cell proliferation. The study utilized computational docking and molecular dynamics simulations to identify optimal structural modifications, resulting in derivatives with significant anti-proliferative effects against breast cancer cell lines. These findings underscore the potential of 2-(Methoxymethoxy)-benzaldehyde as a scaffold for designing next-generation anticancer agents.

Beyond its role in drug discovery, 2-(Methoxymethoxy)-benzaldehyde has also been employed in chemical biology studies aimed at understanding cellular signaling pathways. A 2022 publication in ACS Chemical Biology described the use of this compound as a fluorescent probe for detecting reactive oxygen species (ROS) in live cells. The probe's ability to selectively bind to ROS and emit a measurable signal has provided researchers with a valuable tool for studying oxidative stress-related diseases, such as neurodegenerative disorders and cardiovascular conditions. This application highlights the compound's versatility beyond traditional pharmaceutical uses.

Despite these promising developments, challenges remain in the large-scale production and optimization of 2-(Methoxymethoxy)-benzaldehyde derivatives. Recent efforts have focused on improving synthetic methodologies to enhance yield and purity while reducing environmental impact. A 2023 study in Green Chemistry proposed a solvent-free, catalytic approach to synthesizing this compound, achieving high efficiency and minimal waste generation. Such innovations are critical for ensuring the sustainability of future research and industrial applications involving 2-(Methoxymethoxy)-benzaldehyde.

In conclusion, 2-(Methoxymethoxy)-benzaldehyde (CAS: 5533-04-0) continues to be a valuable asset in chemical biology and pharmaceutical research. Its diverse applications, ranging from antimicrobial and anticancer drug development to chemical probes for cellular studies, demonstrate its broad utility. Ongoing research efforts are expected to further elucidate its potential and address existing limitations, paving the way for novel therapeutic and diagnostic tools. As the field advances, this compound is likely to remain a focal point for innovation in drug discovery and beyond.

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